Butan-1-amine;2-dodecylbenzenesulfonic acid
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Description
Butan-1-amine;2-dodecylbenzenesulfonic acid is a useful research compound. Its molecular formula is C22H41NO3S and its molecular weight is 399.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Butan-1-amine;2-dodecylbenzenesulfonic acid is a compound that combines an amine functional group with a long-chain sulfonic acid. This structure suggests potential applications in various biological contexts, particularly in surfactant properties and interactions with biological membranes. This article reviews the biological activity of this compound, including its antimicrobial properties, enzymatic interactions, and potential applications in bioremediation.
Chemical Structure
The compound consists of:
- Butan-1-amine : A straight-chain primary amine.
- 2-Dodecylbenzenesulfonic acid : A long-chain sulfonic acid that enhances hydrophobic interactions.
The combination of these two components results in a molecule that can interact with both hydrophilic and hydrophobic environments, making it suitable for various biological applications.
Antimicrobial Properties
Research indicates that dodecylbenzenesulfonic acid derivatives exhibit significant antimicrobial activity. For instance:
- Mannich Bases : Derivatives of dodecylbenzenesulfonic acid have shown higher antimicrobial activity against various pathogens, suggesting that modifications to the sulfonate group can enhance efficacy against bacteria and fungi .
- Mechanism of Action : The antimicrobial action is thought to stem from the disruption of microbial cell membranes due to the surfactant properties of the compound, leading to increased permeability and cell lysis.
Enzymatic Interactions
The compound has been studied for its effects on enzymatic processes:
- Subtilisin Carlsberg Proteolysis : The presence of sodium dodecylbenzenesulfonate (SDBS) was found to increase the proteolysis rate by threefold when interacting with immobilized ovalbumin films. This enhancement is attributed to surfactant-induced swelling and conformational changes in the protein film, facilitating enzyme access .
Bioremediation Applications
Dodecylbenzenesulfonic acid has been explored for its potential in environmental applications:
- Adsorption Mechanisms : Studies have shown that biochars derived from agricultural waste can effectively adsorb dodecylbenzenesulfonic acid, aiding in the remediation of contaminated environments. The adsorption capacity is influenced by the surface area and pore volume of the biochar used .
Biochar Type | Surface Area (m²/g) | Adsorption Capacity |
---|---|---|
C700 | 375.89 | High |
P700 | Variable | Moderate |
Case Studies
- Microalgae Biomass Extraction : In a study involving microalgae, sodium dodecylbenzenesulfonate was utilized as an anionic surfactant to enhance lipid extraction processes. The presence of surfactants improved extraction yields significantly compared to control setups without surfactants .
- Catalytic Processes : Research on catalytic wet air oxidation processes indicated that dodecylbenzenesulfonic acid could enhance biodegradability and reaction kinetics in wastewater treatment applications .
Properties
IUPAC Name |
butan-1-amine;2-dodecylbenzenesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S.C4H11N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3-4-5/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBGSBIZBRZJPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12068-09-6 |
Source
|
Record name | Dodecylbenzenesulphonic acid, compound with butylamine (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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